molecular formula C19H23NO5S B4802284 Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate

Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B4802284
M. Wt: 377.5 g/mol
InChI Key: PRXDCYFMRGFHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate is a chemical compound used in scientific research.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the sulfonamide group might inhibit certain enzymes, disrupting the normal functioning of a pathogen .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The future research directions could involve studying the compound’s biological activity, optimizing its synthesis, or modifying its structure to improve its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions .

Industrial Production Methods: the Suzuki–Miyaura coupling reaction is a likely candidate due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate can undergo various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, palladium catalysts, and various oxidizing and reducing agents .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .

Scientific Research Applications

Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate is used in various scientific research applications, including:

  • Chemistry : As a reagent in organic synthesis and coupling reactions .
  • Biology : Potential applications in studying biological pathways and interactions.
  • Medicine : Investigated for its potential therapeutic properties.
  • Industry : Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds:

  • Phenylboronic acids
  • Pinacol boronic esters
  • Other sulfamoyl phenoxy acetates

Uniqueness: Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications .

Properties

IUPAC Name

methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-3-4-5-15-6-8-16(9-7-15)20-26(22,23)18-12-10-17(11-13-18)25-14-19(21)24-2/h6-13,20H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXDCYFMRGFHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 3
Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 6
Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.